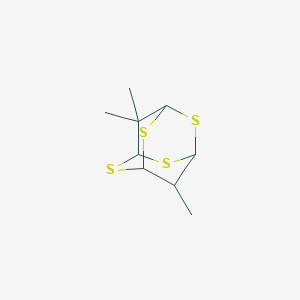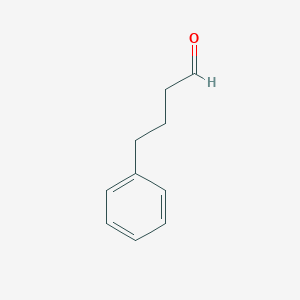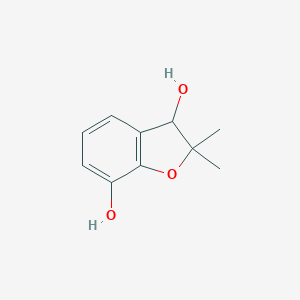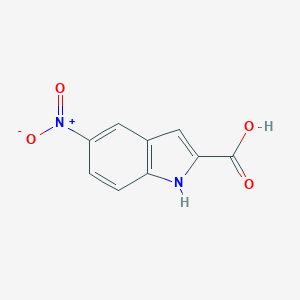
m-Tiglamidophenyl methylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-(Methylcarbamoyloxy)crotonanilide is a chemical compound with the molecular formula C11H12N2O3 It is known for its unique structure, which includes a crotonanilide backbone with a methylcarbamoyloxy group attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Methylcarbamoyloxy)crotonanilide typically involves the reaction of crotonanilide with methyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a catalyst like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 3’-(Methylcarbamoyloxy)crotonanilide may involve larger-scale reactions using similar reagents and conditions. The process is optimized for efficiency and yield, often incorporating automated systems for mixing, temperature control, and purification. Industrial production also emphasizes safety measures to handle potentially hazardous chemicals and ensure the quality of the final product.
化学反应分析
Types of Reactions
3’-(Methylcarbamoyloxy)crotonanilide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent.
科学研究应用
3’-(Methylcarbamoyloxy)crotonanilide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It is used in studies to understand its interaction with biological targets.
Medicine: Explored for its potential therapeutic applications. Research is ongoing to determine its efficacy and safety as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials. It is also used in the formulation of certain industrial products.
作用机制
The mechanism of action of 3’-(Methylcarbamoyloxy)crotonanilide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects.
相似化合物的比较
3’-(Methylcarbamoyloxy)crotonanilide can be compared with other similar compounds, such as:
Crotonanilide: The parent compound, which lacks the methylcarbamoyloxy group. It has different chemical properties and reactivity.
Methylcarbamoyloxy derivatives: Compounds with similar functional groups but different backbones. These compounds may have varying biological activities and applications.
The uniqueness of 3’-(Methylcarbamoyloxy)crotonanilide lies in its specific structure, which imparts distinct chemical and biological properties. Its combination of a crotonanilide backbone with a methylcarbamoyloxy group makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
17788-15-7 |
|---|---|
分子式 |
C12H14N2O3 |
分子量 |
234.25 g/mol |
IUPAC 名称 |
[3-[[(E)-but-2-enoyl]amino]phenyl] N-methylcarbamate |
InChI |
InChI=1S/C12H14N2O3/c1-3-5-11(15)14-9-6-4-7-10(8-9)17-12(16)13-2/h3-8H,1-2H3,(H,13,16)(H,14,15)/b5-3+ |
InChI 键 |
XDUPUIUISDIOAT-HWKANZROSA-N |
SMILES |
CC=CC(=O)NC1=CC(=CC=C1)OC(=O)NC |
手性 SMILES |
C/C=C/C(=O)NC1=CC(=CC=C1)OC(=O)NC |
规范 SMILES |
CC=CC(=O)NC1=CC(=CC=C1)OC(=O)NC |
同义词 |
N-Methylcarbamic acid 3-[(1-oxo-2-butenyl)amino]phenyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate](/img/structure/B95488.png)
![2-[4-[bis(2-chloroethyl)amino]phenoxy]acetic acid](/img/structure/B95489.png)


![2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride](/img/structure/B95496.png)






